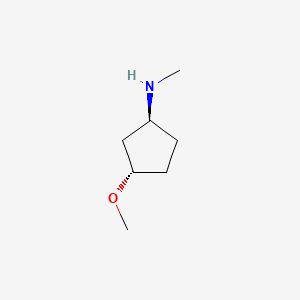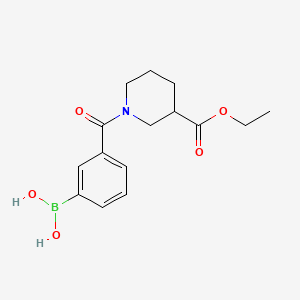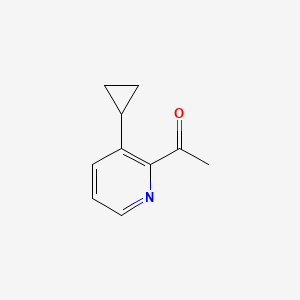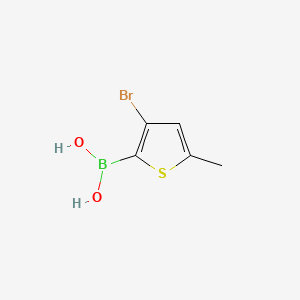
3-Bromo-5-methylthiophene-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methylthiophene-2-boronic acid: is an organoboron compound with the molecular formula C5H6BBrO2S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is particularly significant in organic synthesis, especially in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylthiophene-2-boronic acid typically involves the bromination of 5-methylthiophene followed by borylation. One common method includes:
Bromination: 5-Methylthiophene is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to yield 3-bromo-5-methylthiophene.
Borylation: The brominated product is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 3-Bromo-5-methylthiophene-2-boronic acid. It couples with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to form various substituted thiophenes.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).
Bases: Such as potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: : 3-Bromo-5-methylthiophene-2-boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling. It is also used in the synthesis of various heterocyclic compounds and polymers.
Biology and Medicine:
Industry: : In the industrial sector, this compound is used in the manufacture of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The primary mechanism of action for 3-Bromo-5-methylthiophene-2-boronic acid is through its participation in Suzuki-Miyaura coupling reactions. The process involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative used in similar coupling reactions.
5-Bromo-2-thienylboronic acid: A structurally similar compound with applications in Suzuki coupling reactions.
Uniqueness: : 3-Bromo-5-methylthiophene-2-boronic acid is unique due to its specific substitution pattern, which can influence the electronic properties and reactivity of the compound, making it suitable for specific synthetic applications.
Propriétés
IUPAC Name |
(3-bromo-5-methylthiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BBrO2S/c1-3-2-4(7)5(10-3)6(8)9/h2,8-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJENRTSJWSKNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)C)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BBrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681705 |
Source


|
| Record name | (3-Bromo-5-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351859-39-6 |
Source


|
| Record name | (3-Bromo-5-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
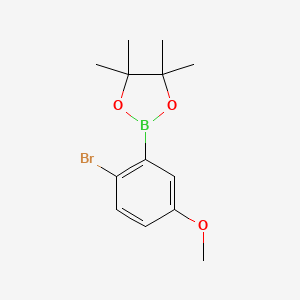
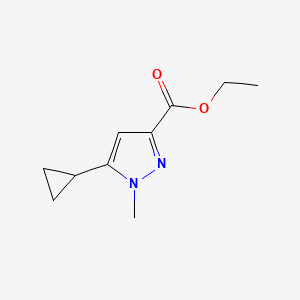
![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)
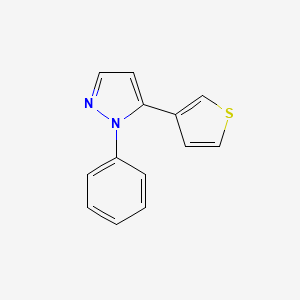
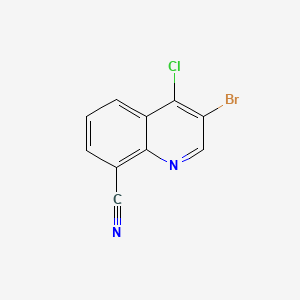
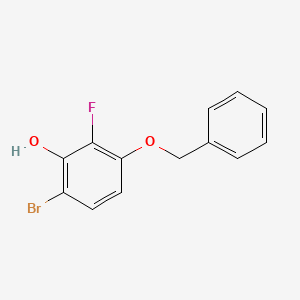
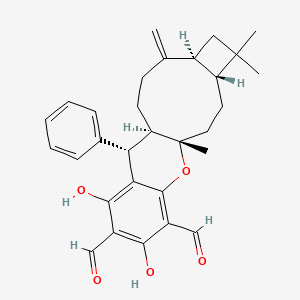
![6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B572733.png)
![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)
